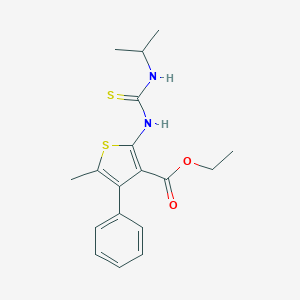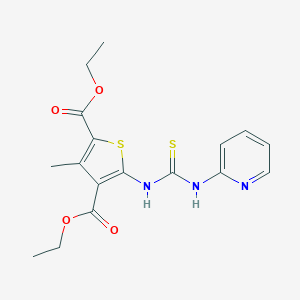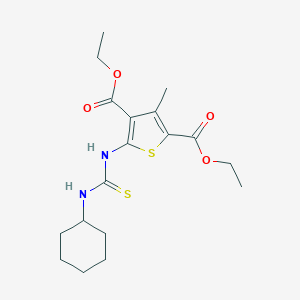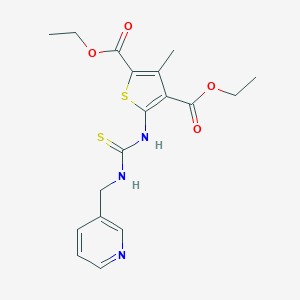
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate, also known as EMT, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. EMT is a thiophene derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its investigation in areas such as cancer research, drug development, and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of this compound is an area of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate has several advantages for use in lab experiments. It is a well-studied compound that has been extensively characterized, and its synthesis has been optimized for high yield and purity. Additionally, this compound has potent anticancer properties and can be used to study cancer cell growth and proliferation. However, this compound also has some limitations for use in lab experiments. Its synthesis requires specialized equipment and techniques, and it may not be readily available in all labs. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate. One area of research is in the development of new drugs based on the structure of this compound. Studies have shown that this compound has potent anticancer properties, and its unique chemical structure may provide a basis for the development of new drugs. Additionally, there is ongoing research into the mechanism of action of this compound, which may provide insights into its potential applications in various scientific research fields. Finally, there is ongoing research into the synthesis of this compound, with the goal of improving its yield and purity and making it more readily available for use in lab experiments.
Méthodes De Synthèse
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate is synthesized through a multistep process involving the condensation of various chemical intermediates. The synthesis of this compound requires the use of specialized equipment and techniques, and it is typically carried out in a laboratory setting. The synthesis of this compound has been extensively studied and optimized, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate has been investigated for its potential applications in various scientific research fields. One of the most promising areas of research for this compound is in cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential applications in drug development, as its unique chemical structure may provide a basis for the development of new drugs. Additionally, this compound has been investigated for its potential applications in materials science, as it has been shown to have unique optical and electronic properties.
Propriétés
Formule moléculaire |
C18H22N2O2S2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N2O2S2/c1-5-22-17(21)15-14(13-9-7-6-8-10-13)12(4)24-16(15)20-18(23)19-11(2)3/h6-11H,5H2,1-4H3,(H2,19,20,23) |
Clé InChI |
JNAODDIGUUASKR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)NC(C)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B274906.png)
![5-phenyl-6-prop-2-enylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B274907.png)
![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274911.png)
![methyl 2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274914.png)
![methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274915.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)


